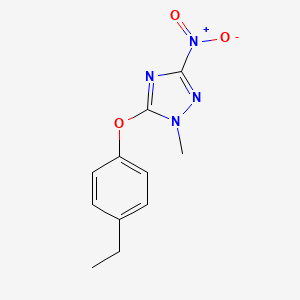![molecular formula C15H11Cl2NO4 B5710342 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and industry. This compound is also known as DCPPA and is a derivative of the well-known herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D).
作用机制
The mechanism of action of DCPPA involves the inhibition of protein phosphatase 2A (PP2A), which is a key regulator of cellular signaling pathways. PP2A is involved in the regulation of various cellular processes such as cell cycle progression, apoptosis, and DNA damage response. The inhibition of PP2A by DCPPA leads to the activation of various signaling pathways, which can lead to the induction of apoptosis in cancer cells and the inhibition of beta-amyloid peptide aggregation in Alzheimer's disease.
Biochemical and Physiological Effects:
DCPPA has been shown to have various biochemical and physiological effects. Studies have shown that DCPPA can induce apoptosis in cancer cells by activating the caspase-dependent pathway. DCPPA has also been shown to inhibit the aggregation of beta-amyloid peptides by interacting with the hydrophobic residues of the peptide. In addition, DCPPA has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DCPPA has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the lab. DCPPA has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the major limitations of DCPPA is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of DCPPA. One of the major directions is the development of DCPPA-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the study of the interaction of DCPPA with other proteins and signaling pathways, which can lead to the discovery of new therapeutic targets. Additionally, the study of the pharmacokinetics and pharmacodynamics of DCPPA can provide valuable information for the development of DCPPA-based drugs.
合成方法
The synthesis of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate involves the reaction of 2,4-dichlorophenoxyacetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of DCPPA, which can be further purified using column chromatography.
科学研究应用
DCPPA has been extensively studied for its potential use in various scientific research fields. One of the major applications of DCPPA is in the field of cancer research. Studies have shown that DCPPA has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. DCPPA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-8(19)22-11-4-2-9(3-5-11)15(21)18-10-6-12(16)14(20)13(17)7-10/h2-7,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIIQXZSSOULLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)


![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)